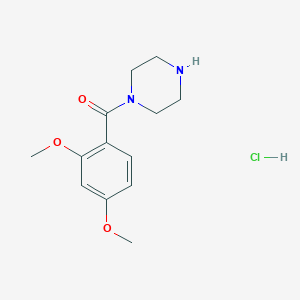

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

Description

Chemical Identity and Nomenclature

This compound presents a well-defined chemical structure that can be systematically described through multiple nomenclature systems and identification methods. The compound exists as a hydrochloride salt, which enhances its solubility properties and stability characteristics compared to the free base form. The systematic name reflects the presence of a piperazine ring substituted at one nitrogen atom with a benzoyl group that carries two methoxy substituents at the 2 and 4 positions of the benzene ring.

The molecular identity of this compound can be comprehensively characterized through several key identifiers. The Chemical Abstracts Service has assigned the registry number 1026767-54-3 to this specific compound. The MDL number MFCD12912950 provides additional database identification. The molecular formula C13H19ClN2O3 indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. The molecular weight has been consistently reported as 286.75 to 286.76 grams per mole across multiple sources.

| Property | Value | Source Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1026767-54-3 | |

| Molecular Formula | C13H19ClN2O3 | |

| Molecular Weight | 286.75-286.76 g/mol | |

| MDL Number | MFCD12912950 |

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation provides a linear representation of the molecular structure, while the International Chemical Identifier system offers standardized structural encoding. These systematic representations facilitate database searches and computational chemistry applications.

The compound belongs to the broader class of piperazine derivatives, which are characterized by the presence of a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The specific substitution pattern involves attachment of a 2,4-dimethoxybenzoyl group to one of the nitrogen atoms, creating a distinctive structural motif that influences both chemical reactivity and potential biological activity.

Alternative nomenclature systems may refer to this compound using variations in naming conventions, but all point to the same molecular structure featuring the piperazine core with the specific aromatic substitution pattern. The presence of the hydrochloride salt form is indicated in the complete name, distinguishing it from other possible salt forms or the free base compound.

Historical Context in Piperazine Derivative Research

The development and study of piperazine derivatives represents one of the most significant chapters in heterocyclic chemistry and pharmaceutical research, with roots extending back to the nineteenth century and continuing to influence modern drug discovery efforts. Piperazine itself was initially utilized in medical applications as early as the nineteenth century, when it found use in the treatment of gout disease. This early therapeutic application established the foundation for what would become an extensive exploration of the piperazine scaffold in medicinal chemistry.

The systematic investigation of piperazine compounds gained substantial momentum in the early twentieth century, when numerous researchers began synthesizing piperazine derivatives and exploring their pharmacological properties. These early efforts revealed that modifications to the piperazine core could yield compounds with diverse biological activities, establishing the framework for modern structure-activity relationship studies. The recognition of piperazine as a privileged structural motif in drug discovery emerged from these foundational studies.

A pivotal moment in piperazine research occurred in 1953, when piperazine was first introduced as an anthelmintic agent. This application demonstrated the therapeutic potential of the piperazine scaffold and stimulated further research into related compounds. The success of piperazine as an anthelmintic validated the approach of using heterocyclic scaffolds as starting points for drug development and encouraged the exploration of substituted derivatives.

The pharmaceutical significance of piperazine derivatives became increasingly apparent through their incorporation into antibiotic development programs. Research efforts revealed that piperazine-containing compounds appeared prominently in second-generation antibiotic drugs, with their utility extending through sixth-generation antibiotics. This sustained presence across multiple generations of antimicrobial agents underscores the versatility and importance of the piperazine structural framework in addressing infectious diseases.

| Time Period | Development | Significance |

|---|---|---|

| 19th Century | Initial medical use for gout treatment | Established therapeutic potential |

| Early 20th Century | Systematic synthesis programs | Foundation for structure-activity studies |

| 1953 | Introduction as anthelmintic | Validated drug development approach |

| 2nd-6th Generation Antibiotics | Widespread pharmaceutical incorporation | Demonstrated scaffold versatility |

Statistical analyses of pharmaceutical databases have revealed the remarkable prevalence of piperazine in modern drug discovery efforts. Contemporary research has identified piperazine as the third most frequently used nitrogen-containing heterocycle in pharmaceutical small molecule drugs, ranking immediately behind piperidine and pyridine. This statistical prominence reflects both the historical success of piperazine-containing drugs and the continued confidence of medicinal chemists in this structural motif.

The commercial success of piperazine-containing pharmaceuticals has been substantial, with several drugs incorporating this scaffold achieving positions among the top one hundred best-selling pharmaceutical products. This commercial validation has provided ongoing motivation for research into new piperazine derivatives and has supported the development of synthetic methodologies for accessing diverse substitution patterns.

Recent research has focused on expanding the structural diversity accessible within the piperazine derivative family. Contemporary synthetic approaches have enabled the preparation of compounds such as this compound, which represent sophisticated modifications of the basic piperazine structure. These modern derivatives benefit from decades of accumulated knowledge about structure-activity relationships and synthetic methodologies.

The synthesis of this compound exemplifies current approaches to piperazine derivatization. The compound is typically prepared through the reaction of 2,4-dimethoxybenzoic acid with piperazine, utilizing coupling agents and appropriate reaction conditions to achieve efficient product formation. This synthetic approach reflects the maturation of piperazine chemistry and the availability of reliable methods for introducing diverse substituents.

The mechanism of action studies conducted on piperazine derivatives, including compounds structurally related to this compound, have revealed interactions with various biological targets. Research has demonstrated that such compounds can inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism. These mechanistic insights represent the culmination of decades of research into piperazine pharmacology and provide guidance for future derivative design.

Propriétés

IUPAC Name |

(2,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKADUPMAWCVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acylation of Piperazine with 2,4-Dimethoxybenzoyl Chloride

Step 1: Preparation of 2,4-Dimethoxybenzoyl Chloride

2,4-Dimethoxybenzoic acid is reacted with thionyl chloride or oxalyl chloride under reflux to form the corresponding benzoyl chloride. This reaction is typically conducted in anhydrous conditions to avoid hydrolysis.Step 2: Acylation Reaction

Piperazine is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran. The benzoyl chloride is added dropwise at low temperature (0–5°C) to control the reaction rate and minimize side reactions. The mixture is then stirred at room temperature or slightly elevated temperatures (up to 40°C) for several hours.Step 3: Formation of Hydrochloride Salt

After completion, the reaction mixture is treated with hydrochloric acid or exposed to HCl gas to precipitate the hydrochloride salt of 1-(2,4-Dimethoxybenzoyl)piperazine. The solid is filtered, washed, and dried.

Alternative One-Pot Procedures

Recent advances have demonstrated the feasibility of one-pot syntheses where the benzoyl chloride is generated in situ from the acid and immediately reacted with piperazine without isolation of the intermediate. This reduces reaction time and improves overall efficiency.

Use of Protonated Piperazine for Selective Monosubstitution

A novel approach involves using protonated piperazine (piperazine-1-ium cation) to suppress disubstitution and selectively obtain monosubstituted piperazine derivatives. This method utilizes:

- Protonation of piperazine with hydrochloric acid.

- Reaction with acyl reagents such as benzoyl chlorides or anhydrides.

- Catalysis by metal ions supported on polymeric resins to accelerate the reaction.

- The heterogeneous catalyst can be recovered and reused, aligning with green chemistry principles.

This method offers high yields and purity, with a simplified workup procedure.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Benzoyl chloride formation | 2,4-Dimethoxybenzoic acid + Thionyl chloride | Reflux (~70-80) | Anhydrous dichloromethane or toluene | Anhydrous conditions critical |

| Acylation | Piperazine + Benzoyl chloride | 0 to 40 | Dichloromethane, THF | Dropwise addition, stirring for 2-6 hours |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Ambient | Ethanol or ether | Precipitation of hydrochloride salt |

| One-pot synthesis | Acid + Thionyl chloride + Piperazine (in situ) | 0 to 40 | Single solvent system | Improved efficiency |

| Protonated piperazine method | Piperazine·HCl + Acyl reagent + supported metal catalyst | Room to 60 | Common organic solvents | Heterogeneous catalysis, green chemistry |

Research Findings and Yields

- Yields for the acylation step typically range from 70% to 90% depending on purity of reagents and control of reaction parameters.

- The protonated piperazine method has demonstrated yields exceeding 90% with high purity and simplified isolation.

- One-pot methods reduce reaction time and solvent use, improving overall process sustainability without compromising yield.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) | Scalability |

|---|---|---|---|---|

| Traditional two-step acylation | Well-established, straightforward | Requires isolation of benzoyl chloride | 70-85 | Good |

| One-pot in situ generation | Reduces steps and solvent use | Requires precise control of reaction | 75-90 | Excellent |

| Protonated piperazine approach | High selectivity, green chemistry, reusable catalyst | Requires catalyst preparation | 85-95 | Promising |

Notes on Purification and Characterization

- The hydrochloride salt is typically purified by recrystallization from methanol or ethanol.

- Characterization includes melting point determination, NMR spectroscopy, and HPLC purity analysis.

- HCl salt formation improves compound stability and handling.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mécanisme D'action

The mechanism of action of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Piperazine Derivatives

Benzoyl vs. Benzyl/Phenoxy Substituents

- 1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride (5g) : This derivative () features a 2,4-difluorobenzoyl group and a 4-chlorobenzhydryl moiety. Fluorine atoms, being electron-withdrawing, enhance metabolic stability and membrane permeability compared to the electron-donating methoxy groups in the target compound. Compound 5g demonstrated moderate cytotoxicity against cancer cells, suggesting that electron-withdrawing substituents may favor anticancer activity .

- HBK Series (e.g., HBK14) : These compounds () contain a 2-methoxyphenyl group linked via ethoxyethyl or propyl chains. HBK14 showed affinity for sigma receptors, modulating dopamine release in rat striatal slices. The methoxy group’s position (ortho vs. para) and linker flexibility critically influence receptor binding .

Halogenated vs. Methoxy Substituents

- 1-(4-Fluorobenzyl)piperazine Derivatives: Used in tyrosine kinase inhibitor development (), the 4-fluorobenzyl group enhances target binding through hydrophobic and dipole interactions.

- 1-(4-Chlorophenyl)-1-propylpiperazine : Exhibited exceptional antibacterial activity against S. aureus (). Chlorine’s steric bulk and lipophilicity may enhance membrane penetration compared to methoxy groups, which are smaller and more polar .

Pharmacokinetic and Physicochemical Properties

*Estimated using fragment-based methods.

†Predicted based on methoxy group contributions.

‡Methoxy groups may improve aqueous solubility relative to halogenated analogs.

Research Findings and Implications

Cytotoxicity and Anticancer Potential

- Derivatives with electron-withdrawing groups (e.g., 5g in ) exhibit higher cytotoxicity, likely due to enhanced DNA intercalation or enzyme inhibition. The target compound’s methoxy groups may reduce such effects but improve selectivity for non-cancer targets .

CNS Modulation and Receptor Affinity

Antibacterial Activity

- Methoxy-substituted piperazines generally show lower antibacterial efficacy compared to halogenated analogs (). However, synergistic effects with other functional groups (e.g., propyl chains) could enhance activity .

Activité Biologique

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and implications in pharmacology, supported by research findings and data tables.

Target and Mode of Action

This compound primarily interacts with the GABA (γ-aminobutyric acid) receptors, which are crucial in the nervous system. By binding to these receptors, it induces hyperpolarization of neuronal membranes, leading to flaccid paralysis in parasitic organisms. This mechanism is similar to other piperazine derivatives known for their anthelmintic properties.

Biochemical Pathways

The compound affects several biochemical pathways:

- GABAergic System : It acts as an agonist at GABA receptors, increasing chloride ion permeability and resulting in neuronal inhibition.

- Cytochrome P450 Enzymes : It has been shown to inhibit specific cytochrome P450 enzymes, which play a significant role in drug metabolism.

Pharmacokinetics

This compound is well-absorbed through the gastrointestinal tract. Its metabolism involves partial oxidation and excretion as unchanged compound. The pharmacokinetic profile suggests a favorable absorption rate, making it suitable for therapeutic applications.

Cellular Effects

This compound significantly influences various cellular functions:

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are essential for cell growth and differentiation.

- Gene Expression : The compound can alter the expression of genes associated with apoptosis and cell cycle regulation, impacting cell survival and proliferation.

Table 1: Comparison of Biological Activities of Piperazine Derivatives

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | 2,4-Dimethoxybenzoyl group attached to piperazine | Inhibits GABA receptors; potential anthelmintic activity |

| 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride | Similar piperazine core; different methoxy positions | Different receptor affinities may lead to varied effects |

| 1-(2-Methoxybenzoyl)piperazine hydrochloride | Fewer methoxy groups | May exhibit distinct biological activities compared to its analogs |

Case Studies

A study focusing on the structural activity relationship (SAR) of piperazine derivatives highlighted that compounds with similar structural motifs exhibit varying degrees of biological activity. For instance, certain analogs demonstrated enhanced potency against Plasmodium berghei sporozoites, suggesting that modifications in the piperazine structure can lead to significant changes in efficacy against malaria .

Another investigation assessed the inhibitory effects of various piperazines on human acetylcholinesterase (AChE). The results indicated that some derivatives could effectively bind to both peripheral anionic and catalytic sites of AChE, suggesting potential applications in treating Alzheimer's disease through modulation of amyloid peptide aggregation .

Q & A

Q. What are the established synthetic routes for 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride, and what are their respective yields under optimized conditions?

- Methodological Answer : Two primary synthetic strategies are derived from analogous piperazine derivatives:

- Coupling Reactions : Utilize 1-(2,4-dimethoxybenzoyl)piperazine precursors with coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in anhydrous solvents (e.g., DMF or dichloromethane). Purification involves column chromatography or recrystallization .

- Halogenation and Cyclization : Start with diethanolamine, which is halogenated (e.g., using thionyl chloride) to form β,β'-dichlorodiethylamine hydrochloride. This intermediate reacts with 2,4-dimethoxyaniline in aqueous conditions without catalysts, followed by HCl salt formation. Yields range from 55–75% depending on reaction time and temperature .

| Method | Reagents/Conditions | Yield | Characterization Techniques |

|---|---|---|---|

| Coupling | EDC, HOAt, DMF, RT, 24h | ~60% | NMR, HPLC |

| Halogenation-Cyclization | SOCl₂, H₂O, 2,4-dimethoxyaniline, 80°C | ~55–75% | NMR, IR |

Q. What spectroscopic methods are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, D₂O or DMSO-d₆) identifies aromatic protons (δ 6.8–7.2 ppm for methoxy-substituted benzene) and piperazine backbone (δ 2.8–3.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .

- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water (70:30) with 0.1% TFA to resolve impurities .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O from methoxy groups) validate functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .

Advanced Questions

Q. How can researchers resolve inconsistencies in the compound’s bioactivity data across different experimental setups?

- Methodological Answer :

- Purity Validation : Use HPLC (≥95% purity threshold) to exclude impurities as confounding factors .

- Solvent Controls : Test activity in polar (e.g., PBS) vs. non-polar (e.g., DMSO) solvents to assess solubility effects .

- Replicate Conditions : Standardize cell culture media pH (7.4) and temperature (37°C) for in vitro assays .

Q. What strategies mitigate degradation of the compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stabilization : Store solutions in citrate buffer (pH 4.0–6.0) to minimize hydrolysis of the amide bond .

- Low-Temperature Storage : Lyophilized powder stored at -20°C retains stability >12 months; avoid repeated freeze-thaw cycles .

- Inert Atmosphere : Use argon/vacuum sealing during synthesis to prevent oxidation .

| Condition | Degradation Rate (24h) | Mitigation Strategy |

|---|---|---|

| pH 2.0, 25°C | 25% | Avoid acidic buffers |

| pH 7.4, 37°C | 15% | Use citrate buffer (pH 5.0) |

| Light exposure | 10% | Amber glassware storage |

Q. What advanced purification techniques are effective in removing trace impurities from the synthesized compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1 v/v) to isolate high-purity crystals; repeat 2–3 times for ≤1% impurities .

- Preparative HPLC : C18 columns with gradient elution (10–90% acetonitrile in 30 min) resolve stereoisomers or byproducts .

- Ion-Exchange Chromatography : Remove residual salts using Dowex® 50WX4 resin in HCl form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.